4-Phenylpentan-2-ol basic properties
4-Phenylpentan-2-ol basic properties
An In-depth Technical Guide to the Core Properties of 4-Phenylpentan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the fundamental chemical and physical properties of 4-Phenylpentan-2-ol. It includes a compilation of its known quantitative data, detailed experimental protocols for its synthesis and characterization, and logical workflows for its analysis. This guide is intended to serve as a technical resource for professionals in research and development.
Chemical and Physical Properties
4-Phenylpentan-2-ol is a secondary alcohol containing a phenyl substituent. Its properties are influenced by both the hydroxyl functional group and the aromatic ring. The quantitative data available for this compound and its stereoisomers are summarized below.
Data Presentation: Core Properties
| Property | Value | Source / Notes |
| Molecular Formula | C₁₁H₁₆O | PubChem[1][2][3][4] |
| Molecular Weight | 164.24 g/mol | PubChem[1][3] |
| CAS Number | 77614-49-4 | LookChem[2] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds[5] |
| Odor | Floral | The Good Scents Company (for 4-phenyl-2-butanol)[6] |
| Exact Mass | 164.120115130 Da | PubChem[1][2][3] |
| XLogP3 | 2.6 | PubChem[1][2][3] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2][3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2][3] |
| Rotatable Bond Count | 3 | PubChem[1][2][3] |
| Polar Surface Area (PSA) | 20.23 Ų | LookChem[2], PubChem[1][3] |
| Complexity | 116 | PubChem[1][2][3] |
| Heavy Atom Count | 12 | LookChem[2] |
Note: Some properties are computed or inferred from structurally similar compounds due to limited experimental data for 4-Phenylpentan-2-ol itself.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-Phenylpentan-2-ol.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling patterns would verify the presence of the phenyl group, the secondary alcohol, and the pentane chain.[3][7]
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Mass Spectrometry (MS): GC-MS analysis provides the molecular weight and fragmentation pattern, which helps in confirming the identity of the compound.[3] The predicted monoisotopic mass is 164.12012 Da.[8]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4-Phenylpentan-2-ol are outlined below.
Synthesis via Grignard Reaction
A plausible and effective method for the synthesis of 4-Phenylpentan-2-ol is the reaction of a benzylmagnesium halide with propylene oxide. This protocol is adapted from methods used for structurally similar alcohols.[9][10]
Materials:
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Magnesium turnings
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Benzyl chloride (or benzyl bromide)
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Anhydrous diethyl ether or Tetrahydrofuran (THF)
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Propylene oxide
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Toluene
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Standard laboratory glassware for anhydrous reactions
Procedure:
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Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of benzyl chloride in anhydrous diethyl ether dropwise to the magnesium. An iodine crystal may be added to initiate the reaction. Once initiated, the remaining benzyl chloride solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of benzylmagnesium chloride.
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Reaction with Epoxide: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of propylene oxide in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
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Quenching and Workup: After the addition is complete, the reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether or toluene. The organic extracts are combined.
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Drying and Concentration: The combined organic phase is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[9]
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Purification: The crude product is purified by vacuum distillation to yield pure 4-Phenylpentan-2-ol.
Characterization Protocols
Boiling Point Determination:
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The purified liquid is placed in a distillation apparatus.
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The apparatus is heated, and the temperature at which the liquid actively boils and the vapor condenses is recorded as the boiling point. This should be performed under a specified pressure (atmospheric or vacuum).
Refractive Index Measurement:
-
A few drops of the purified liquid are placed on the prism of an Abbe refractometer.
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The refractive index is measured at a specific temperature, typically 20.00 °C, and wavelength (sodium D-line).
Gas Chromatography-Mass Spectrometry (GC-MS):
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A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is prepared.
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The solution is injected into a GC-MS instrument.
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The sample is vaporized and separated based on its boiling point and interaction with the GC column.
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The separated components are then ionized and fragmented in the mass spectrometer to produce a mass spectrum, which is compared against libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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A small amount of the purified sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
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¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. The chemical shifts, integrations, and coupling constants are analyzed to confirm the molecular structure.
Mandatory Visualizations
The following diagrams illustrate key workflows related to the synthesis and analysis of 4-Phenylpentan-2-ol.
Caption: A flowchart illustrating the Grignard synthesis of 4-Phenylpentan-2-ol.
Caption: A diagram showing the characterization process for 4-Phenylpentan-2-ol.
Safety and Handling
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Skin irritation (H315)
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Serious eye irritation (H319)
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Respiratory irritation (H335)
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[11]
Conclusion
4-Phenylpentan-2-ol is a chiral secondary alcohol with a defined set of computed physical and chemical properties. While detailed experimental data is sparse, its synthesis can be reliably achieved through established organometallic routes such as the Grignard reaction. Its characterization relies on standard analytical techniques including NMR and mass spectrometry. This guide provides the foundational information necessary for scientists and researchers to synthesize, characterize, and safely handle this compound in a laboratory setting.
References
- 1. (2S,4R)-4-phenylpentan-2-ol | C11H16O | CID 12015400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenylpentan-2-ol|lookchem [lookchem.com]
- 3. (2R,4S)-4-phenylpentan-2-ol | C11H16O | CID 11030168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Phenylpentan-2-ol | C11H16O | CID 3018736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol | CymitQuimica [cymitquimica.com]
- 6. 4-phenyl-2-butanol, 2344-70-9 [thegoodscentscompany.com]
- 7. spectrabase.com [spectrabase.com]
- 8. PubChemLite - 4-phenylpentan-2-ol (C11H16O) [pubchemlite.lcsb.uni.lu]
- 9. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 10. quora.com [quora.com]
- 11. aksci.com [aksci.com]
